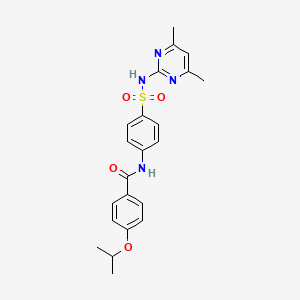

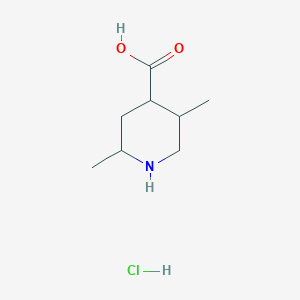

![molecular formula C19H21N3O3S B2628543 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-49-0](/img/structure/B2628543.png)

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains an indolin-1-yl group, a pyrimidin-2-one group, and a thioether linkage. These groups are common in many biologically active compounds and pharmaceuticals .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The indolin-1-yl group might undergo electrophilic substitution, while the pyrimidin-2-one group could participate in nucleophilic addition reactions .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anticonvulsant Activity : Compounds synthesized through alkylation and cyclization, showing potential anticonvulsant activity, demonstrate the importance of structural modifications in enhancing biological activity. This highlights the relevance of chemical synthesis techniques in discovering new therapeutic agents (Severina et al., 2019).

Antimicrobial Candidates : The synthesis of pyrimidino derivatives, including indole and benzene nuclei, and their assessment for antimicrobial activity illustrates the potential of such compounds in addressing microbial resistance. The synergism observed when combining different nuclei in a single molecule suggests a strategic approach for developing new antimicrobial agents (Chauhan, Siddiqi, & Dwivedi, 2017).

Anti-Tyrosine Kinase Activity : The investigation of substituted-benzylidene-indolin derivatives against the p60c-Src receptor tyrosine kinase, along with receptor docking studies, underscores the significance of targeted therapies in cancer research. This highlights the compound's role in exploring therapeutic avenues against specific cancer targets (Olgen, Akaho, & Nebioğlu, 2005).

Cytotoxic Activity Against Cancer Cell Lines : The design and synthesis of isatin derivatives, aiming to enhance cytotoxic activity against various cancer cell lines, illustrate the continuous search for more effective anticancer agents. The evaluation of these derivatives against different human cancer cell lines provides a foundation for further investigation into their therapeutic potential (Abu‐Hashem & Al-Hussain, 2022).

Mechanism of Action

Target of action

Compounds with an indolin-2-one structure are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division, and they are often targets for cancer therapies .

Mode of action

As potential kinase inhibitors, these compounds could bind to the active site of the kinase, preventing it from adding a phosphate group to its target protein. This could disrupt the signaling pathway and prevent the cell from dividing or growing .

Biochemical pathways

The exact pathways affected would depend on the specific kinases that the compound targets. Many kinases are involved in pathways related to cell growth and division, so inhibiting these kinases could potentially slow the growth of cancer cells .

Result of action

If the compound is effective as a kinase inhibitor, it could potentially slow or stop the growth of cancer cells. This could result in a decrease in the size of tumors and potentially improve the symptoms of cancer .

Properties

IUPAC Name |

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOOHUMFLGBNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)

![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)